Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Overview
Description
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: is a chemical compound known for its role as a hindered amine light stabilizer. It is widely used in various industrial applications to protect materials from degradation caused by ultraviolet light. The compound is composed of nitroxyl radicals and is effective in stabilizing polymers by reacting with phenolic antioxidants incorporated in these materials .
Mechanism of Action
Target of Action
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, also known as bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate, primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers, thus enhancing their stability and lifespan.
Mode of Action
This compound acts as a heat controller . It interacts with its targets, the phenolic antioxidants, in a way that it can control the heat generated during the polymerization process. This interaction helps to maintain the stability of the polymers and prevent their degradation due to excessive heat.
Biochemical Pathways
It is known to be a part of thepolymer stabilization process . By controlling the heat generated during polymerization, it indirectly influences the pathways related to polymer synthesis and degradation.
Pharmacokinetics
It is known to be alow molecular weight compound , which could influence its bioavailability and distribution.
Result of Action
The primary result of the action of this compound is the stabilization of polymers . By controlling the heat during the polymerization process and interacting with phenolic antioxidants, it helps to prevent the oxidation and degradation of polymers, thus enhancing their stability and lifespan.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, its ability to control heat suggests that it may be more effective in environments with higher temperatures. Additionally, its interaction with phenolic antioxidants indicates that its efficacy may be influenced by the presence or absence of these antioxidants .
Biochemical Analysis
Biochemical Properties
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate acts as a heat controller by reacting with phenolic antioxidants incorporated in polymers . It interacts with enzymes such as phenolic antioxidants, which help in stabilizing the compound under UV light exposure. The nitroxyl radicals in this compound are crucial for its function as a UV stabilizer, preventing the degradation of polymers by neutralizing free radicals generated during UV exposure .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular antioxidants, enhancing their stability and function . This interaction helps in protecting cells from oxidative stress and UV-induced damage, thereby maintaining cellular integrity and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phenolic antioxidants and other biomolecules. The nitroxyl radicals in the compound play a crucial role in neutralizing free radicals, preventing oxidative damage to cells and polymers . Additionally, this compound can inhibit or activate specific enzymes involved in oxidative stress responses, thereby modulating cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability under various conditions. It has a melting point of 82-85°C and a transition temperature (Tg) greater than 350°C . The compound’s stability and degradation over time have been studied, showing that it maintains its effectiveness as a UV stabilizer and heat controller in polymers . Long-term effects on cellular function have also been observed, with the compound providing sustained protection against oxidative stress and UV-induced damage .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively stabilizes cellular antioxidants and protects against oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular functions and oxidative stress responses . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress responses and UV protection. It interacts with enzymes and cofactors that regulate these pathways, enhancing the stability and function of cellular antioxidants . The compound’s role in metabolic flux and metabolite levels has been studied, showing its effectiveness in maintaining cellular homeostasis under stress conditions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in areas where it is needed most, such as regions exposed to UV light or oxidative stress . The compound’s distribution within cells ensures its effectiveness in protecting against damage and maintaining cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and organelles involved in oxidative stress responses . Targeting signals and post-translational modifications direct the compound to these compartments, where it exerts its protective effects. The subcellular localization of this compound is crucial for its activity and function in maintaining cellular integrity and preventing damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate typically involves the esterification of sebacic acid with 2,2,6,6-tetramethyl-4-piperidinol. This reaction is often carried out in the presence of an organotin compound, such as dibutyltin oxide, which acts as a catalyst. The reaction is performed in an aliphatic hydrocarbon-based solvent like heptane at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistent quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl) seb
Properties
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N2O4/c1-25(2)17-21(18-26(3,4)29-25)33-23(31)15-13-11-9-10-12-14-16-24(32)34-22-19-27(5,6)30-28(7,8)20-22/h21-22,29-30H,9-20H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITRBUPOXXBIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(NC(C2)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0028030 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; NKRA; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52829-07-9 | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52829-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(2,2,6,6-tetramethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0028030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL) SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6803A71201 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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